

An In-depth Technical Guide to Ponceau MX (CAS 3761-53-3)

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Compound of Interest

Compound Name: Ponceau MX

Cat. No.: B1216454

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Abstract

Ponceau MX, also known as Acid Red 26, is a synthetic azo dye with the CAS number 3761-53-3. Historically utilized in the textile, leather, and paper industries, its primary contemporary application in scientific research is as a histological stain, most notably as a component of the Masson's trichrome stain. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and detailed experimental protocols relevant to the use of **Ponceau MX** in a research setting. Particular emphasis is placed on its mechanism of action as a carcinogen and its observed cardiotoxic effects, with visual representations of the associated pathways.

Chemical and Physical Properties

Ponceau MX is a red, water-soluble powder. Its chemical structure and key properties are summarized in the tables below.

Identifier	Value	
CAS Number	3761-53-3	
Molecular Formula	$C_{18}H_{14}N_2Na_2O_7S_2$ [1] [2]	
IUPAC Name	Disodium 4-[(2,4-dimethylphenyl)azo]-3-hydroxynaphthalene-2,7-disulfonate [1]	
Synonyms	Acid Red 26, Ponceau 2R, Xylidine Ponceau, C.I. 16150 [2] [3] [4]	

Property	Value	Source
Molecular Weight	480.42 g/mol	[2]
Appearance	Dark red crystalline powder	[5] [6]
Solubility in Water	Soluble	[7] [8]
Solubility in PBS (pH 7.2)	Slightly soluble: 0.1-1 mg/ml	[3]
Absorbance Maximum (λ_{max})	500 nm	[3]
Melting Point	>572 °F (>300 °C)	[6]

Toxicological Profile

Ponceau MX is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[\[7\]](#)[\[9\]](#) Its toxicity is primarily associated with its metabolism into carcinogenic aromatic amines.

Toxicity Data	Value	Species	Route	Source
LD50	>6600 mg/kg	Mouse	Oral	[7]
LD50	23160 mg/kg	Rat	Oral	[7]
Carcinogenicity	Group 2B: Possibly carcinogenic to humans	N/A	N/A	[7][9]
Cardiotoxicity	Induces cardiac edema, decreases heart rate	Zebrafish larvae	N/A	[3]
Genotoxicity	Increases sister chromatid exchange	Mouse	In vivo	[3]

Experimental Protocols

Masson's Trichrome Staining with Ponceau MX (Xylidine Ponceau)

This protocol is adapted for the differentiation of collagen and muscle fibers in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

- Bouin's Solution
- Weigert's Iron Hematoxylin
- Biebrich Scarlet-Acid Fuchsin Solution (containing **Ponceau MX**)
- Phosphomolybdic/Phosphotungstic Acid Solution
- Aniline Blue or Light Green SF Counterstain

- 1% Acetic Acid Solution
- Ethanol (70%, 95%, 100%)
- Xylene
- Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Hydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 1 minute, and 70% ethanol for 1 minute.
 - Rinse in running tap water.
- Mordanting:
 - Immerse slides in Bouin's solution and incubate at 56-60°C for 1 hour or overnight at room temperature.
 - Wash in running tap water for 5-10 minutes to remove the yellow color.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin for 10 minutes.
 - Rinse in running warm tap water for 10 minutes.
 - Wash in distilled water.
- Cytoplasmic Staining:
 - Stain in Biebrich Scarlet-Acid Fuchsin solution (containing **Ponceau MX**) for 10-15 minutes.

- Rinse in distilled water.
- Differentiation:
 - Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
- Collagen Staining:
 - Without rinsing, transfer slides to Aniline Blue or Light Green SF solution and stain for 5-10 minutes.
 - Rinse briefly in distilled water.
- Final Differentiation and Dehydration:
 - Differentiate in 1% acetic acid solution for 2 minutes.
 - Dehydrate through 95% ethanol and two changes of 100% ethanol.
 - Clear in two changes of xylene.
- Mounting:
 - Mount with a suitable mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, muscle, erythrocytes: Red/Pink (from **Ponceau MX**/Acid Fuchsin)
- Collagen: Blue or Green

General Protein Staining on Membranes (Based on Ponceau S Protocols)

This protocol provides a general workflow for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.

Reagents:

- **Ponceau MX** Staining Solution (0.1% w/v **Ponceau MX** in 5% acetic acid)
- Deionized Water
- Wash Buffer (e.g., TBS-T or PBS-T)

Procedure:

- Post-Transfer Wash:
 - After protein transfer, briefly wash the membrane in deionized water to remove residual transfer buffer.
- Staining:
 - Immerse the membrane in the **Ponceau MX** staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.
- Destaining and Visualization:
 - Remove the staining solution (it can be reused).
 - Wash the membrane with deionized water to reduce the background and visualize the protein bands.
- Documentation:
 - Image the membrane to record the protein transfer efficiency.
- Reversal of Staining:
 - To proceed with immunodetection (e.g., Western blotting), completely remove the **Ponceau MX** stain by washing the membrane with several changes of wash buffer until the red color is gone.

Signaling Pathways and Mechanisms of Action

Proposed Carcinogenic Mechanism

The carcinogenicity of **Ponceau MX**, like other azo dyes, is believed to be initiated by its metabolic reduction, primarily by azoreductases in the gut microbiota and liver. This process cleaves the azo bond, releasing aromatic amines, which are known carcinogens. These amines can then undergo further metabolic activation to form reactive electrophilic species that can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations and initiate carcinogenesis.

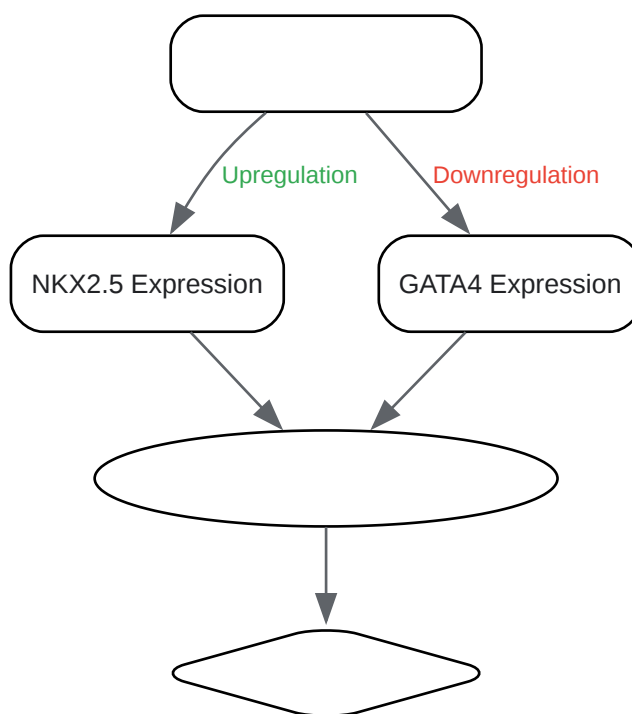


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Caption: Proposed metabolic pathway for **Ponceau MX**-induced carcinogenicity.

Cardiotoxicity Signaling in Zebrafish

Studies in zebrafish larvae have indicated that exposure to Acid Red 26 (**Ponceau MX**) can lead to cardiotoxicity. This has been associated with the altered expression of key cardiac transcription factors. Specifically, an upregulation of NKX2.5 and a downregulation of GATA4 have been observed. These transcription factors are crucial for normal heart development and function.



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Caption: Signaling pathway of **Ponceau MX**-induced cardiotoxicity in zebrafish.

Safety and Handling

Ponceau MX is a suspected carcinogen and should be handled with appropriate safety precautions.^[10]

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with local exhaust ventilation.^[5]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.^[5]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Ponceau MX (CAS 3761-53-3) is a valuable tool in histology, particularly for Masson's trichrome staining. However, its classification as a possible carcinogen necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides researchers with the essential information to safely and effectively utilize **Ponceau MX** in their experimental workflows while being cognizant of its potential biological effects. Further research is warranted to fully elucidate the specific signaling pathways involved in its carcinogenicity and other toxicities.

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